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Compound of Interest

Compound Name: 2-Allyl-2-methyl-1,3-propanediol

CAS No.: 25462-37-7

Cat. No.: B144170 Get Quote

Executive Summary
2-Amino-2-methyl-1,3-propanediol (AMPD) is a versatile amino-alcohol widely utilized as a

biological buffer, pharmaceutical intermediate, and surfactant precursor. While often

categorized simply as a "buffer," its physical chemistry reveals complex thermal behaviors—

including solid-solid phase transitions and supercooling capabilities—that are critical for

formulation stability and processing.

This guide provides a definitive analysis of AMPD’s physical characteristics, with a specific

focus on its melting point, thermal stability profiles, and practical applications in drug

development. It moves beyond basic datasheets to explain the causality between its molecular

structure and its macroscopic behavior.

Chemical Identity & Structural Analysis
AMPD belongs to the class of neo-structured amino alcohols. Its steric hindrance, provided by

the central methyl group, contributes to its oxidative stability and unique buffering kinetics.

Table 1: Core Chemical Specifications
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Parameter Specification Notes

IUPAC Name
2-Amino-2-methylpropane-1,3-

diol

Common Acronym AMPD Also known as Ammediol

CAS Number 115-69-5

Molecular Formula C₄H₁₁NO₂

Molecular Weight 105.14 g/mol

pKa (at 25°C) 8.80
Effective buffering range: pH

7.8 – 9.7

Hygroscopicity High
Requires storage under

desiccant

Physical Characteristics
Appearance and Morphology
In its standard commercial form, AMPD appears as a white to off-white crystalline solid.

However, its morphology is dynamic.

Crystalline Structure: AMPD tends to form a plastic crystal phase at elevated temperatures

before melting.

Odor: Mild, amine-like odor.

Solubility Profile
AMPD exhibits high solubility in polar solvents due to its two hydroxyl groups and primary

amine, which facilitate extensive hydrogen bonding.

Water: Highly soluble (>250 g/100 mL at 20°C).

Alcohols: Soluble in ethanol and methanol.

Non-polar Solvents: Poorly soluble in hexane or mineral oil.
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Formulation Insight: The high aqueous solubility combined with a pKa of 8.8 makes AMPD an

excellent choice for buffering alkaline protein formulations where phosphate buffers might

precipitate cationic additives.

Thermal Analysis: Melting Point & Phase Transitions
This section corrects common misconceptions by distinguishing between the solid-solid

transition and the true melting point.

The Melting Point
Standard Melting Range:109°C – 111°C (High Purity)

Commercial Grade Range: 100°C – 111°C (Broader range indicates moisture content or

impurities).

Advanced Thermal Behavior (Expert Insight)
AMPD is not a simple solid. It behaves as a Plastic Crystal (Orientationally Disordered Crystal).

Solid-Solid Phase Transition (~87°C / 360 K): Before reaching its true melting point, AMPD

undergoes an endothermic transition from a rigid ordered crystalline phase (

-phase) to a plastic crystalline phase (

-phase). In this state, the molecules retain their lattice positions but rotate freely.

Implication: DSC analysis will show a peak around 87°C. Do not confuse this with the

melting point.

Supercooling Capability: AMPD exhibits significant supercooling.[1] Upon cooling from the

melt, it may not immediately recrystallize at 109°C, instead remaining in a supercooled liquid

or amorphous state down to significantly lower temperatures before crystallizing.

Implication: In hot-melt extrusion or spray-drying processes, AMPD may remain

amorphous longer than expected, affecting the physical stability of the final dosage form.

Thermal Stability (TGA):
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Degradation Onset: Stable up to ~150°C.

Boiling Point: 151–152°C at 10 mmHg.

Note: Mass loss below 100°C in TGA usually indicates adsorbed moisture, not

degradation.

Applications in Drug Development
Biological Buffering
AMPD is a "Good's Buffer" alternative.[2] It is structurally similar to Tris but with a different pKa

(8.8 vs 8.1 for Tris), making it superior for assays requiring a slightly more alkaline environment

(pH 8.5–9.5), such as alkaline phosphatase stabilization.

Intermediate Synthesis
The hydroxyl groups are chemically versatile, allowing AMPD to serve as a scaffold for:

Oxazolidines: Reaction with aldehydes yields oxazolidines, used as antimicrobial agents or

prodrug linkers.

Surfactants: Esterification of the hydroxyls creates non-ionic surfactants for lipid-based drug

delivery systems (LBDDS).

Experimental Protocols
Protocol A: Precise Melting Point Determination (DSC
Method)
Standard capillary methods may be subjective due to the plastic phase transition. DSC is the

validation standard.

Sample Prep: Weigh 3–5 mg of dried AMPD into a hermetically sealed aluminum pan.

(Drying at 40°C under vacuum for 4 hours is critical to remove hygroscopic water).

Equilibration: Equilibrate at 25°C.

Ramp: Heat at 5°C/min to 130°C.
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Analysis:

Look for a minor endotherm at ~87°C (Solid-Solid Transition).

Identify the major sharp endotherm onset at 109°C (Melting Point).

Validation: Integration of the melting peak should yield a heat of fusion consistent with high

crystallinity. Broadening indicates impurity.

Protocol B: Solubility & pH Profiling
Preparation: Prepare a 0.1 M solution (1.05 g in 100 mL deionized water).

Measurement: Measure pH at 25°C. Target range: 10.5 – 11.5 (highly alkaline).

Adjustment: Titrate with 1.0 N HCl to reach the buffering plateau (pH 8.8).

Observation: The solution should remain clear. Haze indicates carbonate formation (CO₂

absorption) or impurities.

Visualizations
Figure 1: AMPD Physical Property Logic Flow
This diagram illustrates how molecular structure dictates physical properties and subsequent

applications.
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Click to download full resolution via product page

Caption: Causal relationship between AMPD's hindered amine structure, its unique

thermal/solubility profile, and downstream pharmaceutical applications.

Figure 2: Thermal Analysis Workflow (DSC/TGA)
Decision tree for interpreting thermal data of AMPD.
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Caption: Step-by-step logic for validating AMPD purity and identity using thermal analysis

(TGA/DSC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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